molecular formula C16H31NO3 B12537764 Undecyl 5-amino-4-oxopentanoate CAS No. 797758-44-2

Undecyl 5-amino-4-oxopentanoate

Katalognummer: B12537764
CAS-Nummer: 797758-44-2
Molekulargewicht: 285.42 g/mol
InChI-Schlüssel: UBVWRJGKIXYTNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C16H31NO3 It is a derivative of 5-amino-4-oxopentanoic acid, which is known for its role in various biochemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 5-amino-4-oxopentanoate typically involves the esterification of 5-amino-4-oxopentanoic acid with undecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Undecyl 5-amino-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Undecyl 5-amino-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of undecyl 5-amino-4-oxopentanoate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in amino acid metabolism and pathways related to heme biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Undecyl 5-amino-4-oxopentanoate is unique due to its undecyl ester group, which imparts distinct physicochemical properties. This modification enhances its solubility and stability, making it suitable for various industrial and research applications.

Eigenschaften

CAS-Nummer

797758-44-2

Molekularformel

C16H31NO3

Molekulargewicht

285.42 g/mol

IUPAC-Name

undecyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-13-20-16(19)12-11-15(18)14-17/h2-14,17H2,1H3

InChI-Schlüssel

UBVWRJGKIXYTNW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCOC(=O)CCC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.